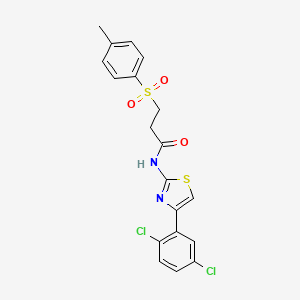

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-tosylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Biological Activity

A study on the synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives, including compounds similar to N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-tosylpropanamide, demonstrated their potential as direct 5-lipoxygenase inhibitors, highlighting anti-inflammatory activities potentially relevant for treating diseases like asthma and rheumatoid arthritis (Suh et al., 2012).

Antimicrobial and Antifungal Activities

The antimicrobial evaluation of synthesized thiazole derivatives showed moderate to high antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Candida albicans and Candida glabrata (Kubba & Hameed A. Rahim, 2018). This suggests their potential use in treating microbial infections.

Corrosion Inhibition

In the context of corrosion inhibition, thiazole derivatives have been studied for their effectiveness in protecting metals against corrosion, indicating that certain thiazole compounds can significantly reduce the corrosion rate of metals in acidic environments. This application is crucial for extending the lifespan of metal structures and components in industrial settings (Bentiss et al., 2007).

Anticancer Activities

Thiazole derivatives have also been investigated for their anticancer activities, with some showing promise in inhibiting tumor growth. This research area is critical for developing new chemotherapeutic agents that could offer better efficacy and fewer side effects compared to existing treatments (Rostom, 2006).

Drug Transport and Stability Enhancement

The development of complexes and nanoparticle systems incorporating thiazole compounds, like this compound, aims to improve drug solubility, stability, and transport, addressing key challenges in drug formulation and delivery. This approach enhances the therapeutic potential of these compounds by facilitating their effective delivery to target sites (Asela et al., 2017).

Mechanism of Action

Target of Action

Thiazole derivatives are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets would depend on the exact biological activity exhibited by this compound.

Mode of Action

For instance, they can bind to the active sites of enzymes, modulate the activity of receptors, or interfere with the function of key proteins . The exact mode of action would depend on the specific target and the biological activity of the compound.

Biochemical Pathways

Given the wide range of biological activities exhibited by thiazole derivatives, it is likely that this compound affects multiple biochemical pathways . The downstream effects would depend on the specific pathways affected and the biological activity of the compound.

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents These properties could impact the bioavailability of the compound

Result of Action

Based on the known biological activities of thiazole derivatives, this compound could potentially have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects would depend on the mode of action and the biological activity of the compound.

properties

IUPAC Name |

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl2N2O3S2/c1-12-2-5-14(6-3-12)28(25,26)9-8-18(24)23-19-22-17(11-27-19)15-10-13(20)4-7-16(15)21/h2-7,10-11H,8-9H2,1H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTLLTCFVSIBLPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl2N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(2,5-difluorophenyl)sulfonyl]-1-(4-ethylphenyl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one](/img/structure/B2920221.png)

![N-(2-ethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2920224.png)

![4-((1H-imidazol-1-yl)methyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2920232.png)

![4-[(1H-1,2,3-triazol-1-yl)methyl]benzene-1-sulfonyl fluoride](/img/structure/B2920233.png)

![3-(2-Chlorophenyl)-5-{1-[(3,4-dimethoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2920238.png)

![ethyl 2-(2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2920244.png)